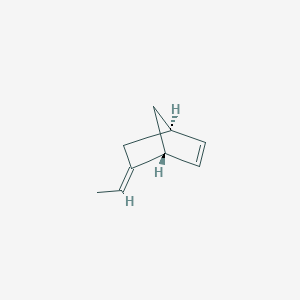















|
REACTION_CXSMILES
|
[CH3:1][C:2](N(C)C)=O.[CH2:7]=[CH:8][CH3:9].ClC(Cl)(Cl)C(O[CH2:15][CH3:16])=O.[CH2:19]=[CH2:20]>C1(C)C=CC=CC=1.CO>[CH:8](=[C:9]1[CH2:16][CH:15]2[CH2:1][CH:2]1[CH:19]=[CH:20]2)[CH3:7]
|


|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
solution
|
|
Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The polymerisation reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the end of the experiment, the reactor was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
the reactor content poured into a beaker
|
|
Type
|
FILTRATION
|
|
Details
|
The polymer was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo, at 60° C. for 12 h
|
|
Duration
|
12 h
|


Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 17.8 mmol | |
| AMOUNT: VOLUME | 2.4 mL |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |